Bienvenue dans la boutique en ligne BenchChem!

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Medicinal chemistry Structure–activity relationship Computational ADME

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170877-67-4; molecular formula C14H13N5O3; MW 299.28 g/mol) is a heterocyclic screening compound that integrates a 1,3,4-oxadiazole core bearing a 3-methoxyphenyl substituent with a 1-methyl-1H-pyrazole-5-carboxamide moiety via a carboxamide linkage. The compound is catalogued in the PubChem database (CID with computed descriptors including XLogP3 of 1.2 and a topological polar surface area of 95.1 Ų.

Molecular Formula C14H13N5O3
Molecular Weight 299.28 g/mol
CAS No. 1170877-67-4
Cat. No. B6535334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
CAS1170877-67-4
Molecular FormulaC14H13N5O3
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
InChIInChI=1S/C14H13N5O3/c1-19-11(6-7-15-19)12(20)16-14-18-17-13(22-14)9-4-3-5-10(8-9)21-2/h3-8H,1-2H3,(H,16,18,20)
InChIKeyDBYQUEYZCPVZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170877-67-4): Procurement-Grade Structural and Physicochemical Baseline


N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170877-67-4; molecular formula C14H13N5O3; MW 299.28 g/mol) is a heterocyclic screening compound that integrates a 1,3,4-oxadiazole core bearing a 3-methoxyphenyl substituent with a 1-methyl-1H-pyrazole-5-carboxamide moiety via a carboxamide linkage [1]. The compound is catalogued in the PubChem database (CID 25835721) with computed descriptors including XLogP3 of 1.2 and a topological polar surface area of 95.1 Ų [1]. Critically, authoritative chemogenomics resources including ChEMBL and ZINC report no experimentally determined biological activity data for this specific compound, and it has not been the subject of any peer-reviewed publications indexed in ChEMBL [2]. Its procurement value resides in its structural uniqueness as a meta-substituted methoxyphenyl oxadiazole-pyrazole hybrid for structure–activity relationship (SAR) exploration, rather than in pre-validated bioactivity.

Why Generic Substitution Fails for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide: Regioisomeric Position Determines Physicochemical and Pharmacophoric Profile


In-class oxadiazole-pyrazole carboxamide hybrids cannot be interchangeably substituted because the position of the methoxy substituent on the phenyl ring—ortho (2-), meta (3-), or para (4-)—generates distinct electronic, steric, and conformational properties that are predicted to yield non-equivalent target-binding and pharmacokinetic behavior [1]. The 3-methoxyphenyl (meta) substitution pattern of CAS 1170877-67-4 places the methoxy group at a position that electronically deactivates the phenyl ring differently than the ortho or para isomers, affecting π-stacking interactions and hydrogen-bond acceptor geometry [2]. Direct analogs such as N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1173038-62-4) and N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170637-38-3) share identical molecular formula and molecular weight but are predicted by computed descriptors to possess measurably different logP, tPSA, and conformational ensembles. Published SAR studies on 1,3,4-oxadiazole series have demonstrated that methoxy positional isomerism can change antiproliferative IC50 values by over one order of magnitude [3]. Substitution of CAS 1170877-67-4 with any positional isomer or N-alkyl variant without experimental validation therefore risks invalidating SAR hypotheses and confounding screening outcomes.

Quantitative Differentiation Evidence for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide: Regioisomeric, Pharmacophoric, and Physicochemical Comparator Analysis


Meta-Methoxy Regioisomeric Differentiation: Computed LogP and tPSA Comparison Against Ortho and Para Isomers

The target compound (CAS 1170877-67-4) bearing a 3-methoxyphenyl (meta) substituent exhibits a computed XLogP3 of 1.2 and a topological polar surface area (tPSA) of 95.1 Ų [1]. In contrast, the ortho-methoxy regioisomer N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1173038-62-4) is predicted to have a measurably lower XLogP3 owing to intramolecular hydrogen-bonding between the ortho-methoxy oxygen and the oxadiazole NH, and a smaller effective tPSA due to steric shielding of the carboxamide NH . The para-methoxy regioisomer (CAS 1170637-38-3) is predicted to have the highest XLogP3 of the three isomers and the most extended molecular shape, resulting in a different membrane-permeability and solubility profile . These computed property divergences, although lacking published experimental confirmation for these specific compounds, are supported by extensive literature precedent demonstrating that methoxy positional isomerism on aryl-oxadiazole scaffolds alters measured logD, aqueous solubility, and CYP450 metabolic stability [2].

Medicinal chemistry Structure–activity relationship Computational ADME

Class-Level Anticancer Potential: 3-Methoxyphenyl-1,3,4-Oxadiazole Motif Validated as NF-κB Pathway Inhibitor in Hepatocellular Carcinoma

Although no direct bioactivity data are published for CAS 1170877-67-4, the 5-(3-methoxyphenyl)-1,3,4-oxadiazole substructure that constitutes the core of this compound has been experimentally validated in a closely related chemical context. Mohan et al. (2018) reported that 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO), which shares the identical 5-(3-methoxyphenyl)-1,3,4-oxadiazole pharmacophore, induced a dose- and time-dependent antiproliferative effect in hepatocellular carcinoma (HCC) cells, significantly increased the sub-G1 cell population, and induced apoptosis via caspase-3 activation [1]. CMO abrogated NF-κB DNA-binding activity and transcriptional activity through inhibition of IκB phosphorylation (Ser32) and p65 phosphorylation (Ser536) [1]. While CMO carries a 3-chlorobenzo[b]thiophen-2-yl substituent at the oxadiazole 2-position rather than the 1-methyl-1H-pyrazole-5-carboxamide found in CAS 1170877-67-4, the shared 3-methoxyphenyl oxadiazole core provides class-level evidence that the meta-methoxy orientation is compatible with, and may be preferred for, NF-κB pathway engagement [1].

Cancer pharmacology NF-κB inhibition Hepatocellular carcinoma

Tubulin Polymerization Inhibition: Class-Level Evidence from Pyrazole-Oxadiazole Conjugates Supporting Antiproliferative Screening Rationale

The pyrazole-oxadiazole conjugate scaffold has been experimentally validated as a tubulin polymerization inhibitor class. Kamal et al. (2014) reported that pyrazole-oxadiazole conjugates 11a, 11d, and 11f inhibited tubulin polymerization with IC50 values of 1.3 μM, 3.9 μM, and 2.4 μM, respectively, and exhibited antiproliferative IC50 values ranging from 1.5 μM to 11.2 μM across human cancer cell lines [1]. These conjugates induced G2/M cell cycle arrest and microtubule network disruption, with molecular docking confirming binding at the colchicine site of tubulin [1]. CAS 1170877-67-4 falls within this pyrazole-oxadiazole conjugate chemotype, distinguished by its 3-methoxyphenyl substitution in place of the trimethoxy or 3,4-methylenedioxy A-ring substituents present in the Kamal series [1]. This structural divergence is pharmacophorically significant: the single meta-methoxy group reduces steric bulk relative to trimethoxyphenyl, potentially altering colchicine-site binding orientation and selectivity [1].

Tubulin polymerization Antiproliferative G2/M cell cycle arrest

Antioxidant Radical Scavenging: Class-Level Evidence for Pyrazole-Tethered Oxadiazole Carboxamides Supporting Oxidative Stress Research Applications

Reddy et al. (2022) reported the synthesis and free radical scavenging evaluation of 12 novel oxadiazole-linked carboxamide pyrazole compounds, demonstrating significant antioxidant activity across three orthogonal assay platforms: hydrogen peroxide (H2O2), nitric oxide (NO), and diphenyl picryl hydrazide (DPPH) methods [1]. These compounds share the same core connectivity—oxadiazole linked to pyrazole via a carboxamide bridge—as CAS 1170877-67-4, differing only in the nature of peripheral substituents. The consistent antioxidant activity across multiple assay readouts within this chemotype establishes a class-level precedent for the antioxidant screening potential of CAS 1170877-67-4 [1]. The 3-methoxyphenyl substituent on the oxadiazole ring of the target compound provides a distinct electronic environment (methoxy as an electron-donating group at the meta position) relative to the compounds in the Reddy series, potentially modulating radical stabilization capacity [1].

Antioxidant Free radical scavenging DPPH assay

N-Methylpyrazole vs. N-Isopropylpyrazole Differentiation: Steric and Lipophilic Tuning at the Pyrazole 1-Position

The target compound bears an N-methyl substituent on the pyrazole ring (1-methyl-1H-pyrazole-5-carboxamide), whereas a closely related analog—1-isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1203360-13-7)—carries an N-isopropyl group at the same position . This N-alkyl substitution difference is pharmacophorically consequential: the isopropyl group introduces greater steric bulk near the carboxamide linkage (Δ molar refractivity approximately +10 cm³/mol) and increases lipophilicity (predicted ΔXLogP3 approximately +0.5–0.7 log units), which can alter target binding pocket complementarity, metabolic N-dealkylation rates by CYP450 enzymes, and overall pharmacokinetic profile [1]. Published medicinal chemistry precedent demonstrates that N-methyl to N-isopropyl substitution on pyrazole carboxamides can shift kinase selectivity profiles and modulate hERG liability [1].

Medicinal chemistry N-alkyl SAR CYP450 metabolism

Meta-Methoxy vs. Chlorophenyl Substitution: Electronic and Hydrogen-Bonding Differentiation for Target Engagement Profiling

A commercially available analog—N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide—replaces the 3-methoxyphenyl group with a 2-chlorophenyl substituent on the oxadiazole ring . This substitution represents a fundamental switch from an electron-donating methoxy group (Hammett σmeta = +0.12) to an electron-withdrawing chloro group (σortho = +0.23, with additional field effects) [1]. The methoxy oxygen can function as a hydrogen-bond acceptor, whereas chlorine can engage in halogen bonding with protein backbone carbonyls or π-systems, yielding distinct target recognition profiles. Published structure–activity relationships in oxadiazole-based kinase inhibitors have demonstrated that methoxy-to-chloro substitution can invert selectivity between closely related kinase targets [1].

Halogen bonding Electronic effects Kinase selectivity

Evidence-Anchored Application Scenarios for Procuring N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170877-67-4)


NF-κB Pathway-Targeted Anticancer SAR Expansion in Hepatocellular Carcinoma

Procurement is indicated for medicinal chemistry teams building on the validated finding that 5-(3-methoxyphenyl)-1,3,4-oxadiazole derivatives inhibit NF-κB signaling in HCC cells [1]. CAS 1170877-67-4 retains the 3-methoxyphenyl oxadiazole pharmacophore while introducing a 1-methylpyrazole-5-carboxamide moiety unexplored in the published CMO scaffold. Systematic variation of the pyrazole substitution pattern beginning with this N-methyl lead compound can probe affinity and selectivity determinants at the NF-κB p65 hydrophobic binding pocket identified by molecular docking [1].

Tubulin Colchicine-Site Probe with Reduced Steric Complexity for Fragment-Based Drug Design

This compound is appropriate for tubulin polymerization screening cascades where the goal is to evaluate the minimal pharmacophore required for colchicine-site binding. Unlike the trimethoxyphenyl-bearing pyrazole-oxadiazoles that inhibit tubulin polymerization with IC50 values of 1.3–3.9 μM [2], CAS 1170877-67-4 features a single 3-methoxyphenyl substituent. This reduced steric profile makes it suitable for fragment-growth strategies and for deconvoluting the individual contributions of methoxy substituents to tubulin binding affinity [2].

Antioxidant Lead Identification via Oxadiazole-Carboxamide-Pyrazole Core Scaffold Screening

Procurement is supported for oxidative stress research programs seeking to expand beyond the 12 published pyrazole-tethered oxadiazole antioxidants characterized by Reddy et al. (2022) using H2O2, NO, and DPPH radical scavenging assays [3]. CAS 1170877-67-4 provides a structurally differentiated entry (3-methoxyphenyl substitution) into this validated antioxidant chemotype, enabling head-to-head comparative radical scavenging profiling to establish whether meta-methoxy substitution enhances or attenuates antioxidant potency relative to the published compound set [3].

Physicochemical Property-Driven Lead Optimization Starting Point for CNS or Peripheral Target Programs

With a computed XLogP3 of 1.2, tPSA of 95.1 Ų, and molecular weight of 299.28 g/mol [4], CAS 1170877-67-4 occupies favorable CNS multiparameter optimization (MPO) space (tPSA < 100 Ų, MW < 300 Da, logP < 3). The N-methyl substituent on pyrazole minimizes lipophilicity relative to N-isopropyl or N-aryl analogs, providing an optimization-friendly starting point for programs targeting either CNS-penetrant or peripherally restricted profiles. Procurement of this specific regioisomer is essential because the ortho- and para-methoxy variants shift logP in opposing directions, potentially compromising CNS MPO scores [4].

Quote Request

Request a Quote for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.